Cas no 1705167-97-0 (1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-one)

1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-one structure
1705167-97-0 structure
商品名:1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-one
CAS番号:1705167-97-0
MF:C18H18ClNO4S
メガワット:379.85782289505
CID:6206183
PubChem ID:90594854

1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-one
    • 1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
    • 1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(3-methylphenoxy)ethanone
    • AKOS024887375
    • 1705167-97-0
    • 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyloxy)ethanone
    • F6442-2678
    • インチ: 1S/C18H18ClNO4S/c1-13-3-2-4-15(9-13)24-12-18(21)20-10-17(11-20)25(22,23)16-7-5-14(19)6-8-16/h2-9,17H,10-12H2,1H3
    • InChIKey: NOMQHOZKTIMVHS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)S(C1CN(C(COC2C=CC=C(C)C=2)=O)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 379.0645069g/mol
  • どういたいしつりょう: 379.0645069g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 562
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 72.1Ų

1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6442-2678-25mg
1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
1705167-97-0
25mg
$109.0 2023-09-09
Life Chemicals
F6442-2678-1mg
1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
1705167-97-0
1mg
$54.0 2023-09-09
Life Chemicals
F6442-2678-5μmol
1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
1705167-97-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6442-2678-40mg
1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
1705167-97-0
40mg
$140.0 2023-09-09
Life Chemicals
F6442-2678-20μmol
1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
1705167-97-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6442-2678-75mg
1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
1705167-97-0
75mg
$208.0 2023-09-09
Life Chemicals
F6442-2678-10μmol
1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
1705167-97-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6442-2678-3mg
1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
1705167-97-0
3mg
$63.0 2023-09-09
Life Chemicals
F6442-2678-30mg
1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
1705167-97-0
30mg
$119.0 2023-09-09
Life Chemicals
F6442-2678-4mg
1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
1705167-97-0
4mg
$66.0 2023-09-09

1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-one 関連文献

1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-oneに関する追加情報

Comprehensive Overview of 1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-one (CAS No. 1705167-97-0)

The compound 1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-one (CAS No. 1705167-97-0) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring an azetidine ring and a chlorobenzenesulfonyl moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

In recent years, the demand for novel sulfonyl-containing compounds has surged due to their versatility in medicinal chemistry. The presence of the 4-chlorobenzenesulfonyl group in this compound enhances its stability and bioavailability, making it a candidate for further development. Additionally, the 3-methylphenoxy segment contributes to its lipophilicity, which is crucial for crossing cell membranes. These attributes align with current trends in small-molecule drug design, where researchers prioritize compounds with balanced physicochemical properties.

The synthesis of CAS No. 1705167-97-0 involves multi-step organic reactions, including sulfonylation and ether formation. Advanced techniques such as HPLC purification and NMR spectroscopy are employed to ensure high purity and structural confirmation. This compound's molecular weight and logP value are critical parameters for researchers evaluating its drug-likeness, as per Lipinski's Rule of Five. Such metrics are frequently searched by chemists and pharmacologists optimizing lead compounds.

From an industrial perspective, 1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-(3-methylphenoxy)ethan-1-one is gaining attention for its potential in crop protection formulations. Its structural features may contribute to pesticidal or herbicidal activity, addressing global challenges like pest resistance and sustainable agriculture. These topics are highly relevant in scientific forums and search engine queries, reflecting the compound's alignment with contemporary research priorities.

Safety and environmental impact are also key considerations. While not classified as hazardous, proper handling protocols are recommended due to its synthetic intermediate nature. Researchers often inquire about its storage conditions and degradation pathways, underscoring the need for detailed technical documentation. Regulatory compliance, particularly under REACH and FDA guidelines, is another frequently searched aspect for commercial applications.

In conclusion, CAS No. 1705167-97-0 represents a promising scaffold for multiple scientific disciplines. Its combination of azetidine and arylsulfonyl functionalities offers diverse modification opportunities, catering to the growing demand for structure-activity relationship studies. As interest in precision medicine and green chemistry continues to rise, this compound is poised to remain a focal point in innovation-driven research.

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